molecular formula C4H10ClNO2 B2566427 2-Aminoethyl acetate hydrochloride CAS No. 20739-39-3

2-Aminoethyl acetate hydrochloride

Cat. No. B2566427
CAS RN: 20739-39-3
M. Wt: 139.58
InChI Key: SOLCGTLCIBOSQW-UHFFFAOYSA-N
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Description

2-Aminoethyl acetate hydrochloride is a chemical compound with the molecular formula C4H10ClNO2 and a molecular weight of 139.58 . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 heavy atoms . It has a molar refractivity of 25.9±0.3 cm^3 . The compound has 3 hydrogen bond acceptors and 2 hydrogen bond donors .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that amines, which this compound is a type of, are known to undergo a variety of chemical reactions. For instance, they can react with alkyl halides in a substitution reaction to form a corresponding amine .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm^3 . It has a boiling point of 150.0±23.0 °C at 760 mmHg . The compound has a vapour pressure of 3.9±0.3 mmHg at 25°C . It has a molar volume of 101.7±3.0 cm^3 .

Scientific Research Applications

1. Structural Analysis in Chemistry

2-Aminoethyl acetate hydrochloride plays a role in the study of crystalline structures. It is used in exploring the formation of three-dimensional hydrogen-bonded networks in crystallography. For example, its derivative, N-(2-Aminoethyl)glycine, forms layers separated by water molecules, creating a hydrogen-bonded two-dimensional net with significant biological interest due to its resemblance to the DNA mimic peptide nucleic acid (PNA) (Wiklund, McKenzie, & Lennartson, 2010).

2. Pharmaceutical Intermediates

This compound is valuable in synthesizing pharmaceutical intermediates. For instance, it's involved in the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride and other compounds relevant in pharmaceutical research (Wang Guo-hua, 2008).

3. Biomedical Applications

Its derivatives, like aminoethyl chitooligosaccharides, have shown potential in biomedical applications, such as inhibiting the activity of Angiotensin-converting enzyme (ACE), which is significant in cardiovascular research (Ngo et al., 2008).

4. Catalysis and Synthesis

This compound is used in catalytic processes, such as in the synthesis of 2-Amino-4H-chromen-4-yl phosphonates and β-phosphonomalonates, showcasing its role in chemical synthesis and catalysis (Sobhani & Honarmand, 2013).

5. Metabolic and Enzymatic Studies

In metabolic and enzymatic studies, this compound derivatives are used to investigate various biological processes. For instance, they have been employed in understanding the metabolism of specific compounds in vivo, such as in rats (Kanamori et al., 2002).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

While specific future directions for 2-Aminoethyl acetate hydrochloride are not available, research in the field of amino ketones, which this compound is a type of, has seen considerable development in recent years . This research is focused on developing novel methodologies for synthesizing high-value synthons .

properties

IUPAC Name

2-aminoethyl acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-4(6)7-3-2-5;/h2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLCGTLCIBOSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20739-39-3
Record name 2-aminoethyl acetate hydrochloride
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